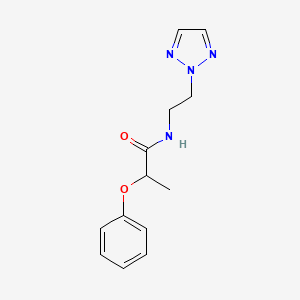
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The 1,2,3-triazole ring can exist in two tautomeric forms, with hydrogen being attached to either of the two nitrogen atoms. These tautomers are thermodynamically stable and exist in equilibrium in solutions .Chemical Reactions Analysis
1,2,3-Triazoles can undergo a variety of chemical reactions, including alkylation, arylation, azide cycloaddition, oxidative cyclization, and rearrangement .科学的研究の応用
1. Photo-Physical Characteristics of Derivatives
- Novel derivatives of benzimidazole, benzoxazole, and benzothiazole, including N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide, have been synthesized and their photo-physical properties studied. These compounds exhibit single absorption and dual emission characteristics, which are influenced by solvent polarity. They have potential applications in fluorescence and are thermally stable up to 200°C (Padalkar et al., 2011).
2. Supramolecular Structure Formation
- New derivatives of triflamide, including N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide, form supramolecular structures through self-assembling via hydrogen bonding. These structures were studied across different phases and temperatures, revealing insights into molecular interactions and potential applications in material science (Chipanina et al., 2020).
3. Melanoma Cytotoxicity
- Certain benzamide derivatives, including analogs of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide, have been studied for their potential in targeted drug delivery for melanoma therapy. These compounds showed higher toxicity against melanoma cells compared to parent compounds, suggesting their potential in cancer treatment (Wolf et al., 2004).
4. Fluorescent Triazole Derivatives
- Novel fluorescent triazole derivatives have been synthesized and studied for their absorption and emission properties. These compounds, related to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide, show potential for applications in fluorescence-based technologies (Padalkar et al., 2015).
5. Urease and Anti-Proliferative Activity
- A study on 1,2,4-triazoles, closely related to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide, revealed their potential as urease inhibitors and anti-proliferative agents. These compounds could be significant in developing new therapeutic agents (Ali et al., 2022).
6. Insecticidal and Fungicidal Activity
- Novel carboxamide derivatives, including those similar to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide, have shown some insecticidal and fungicidal activities, suggesting their potential in agricultural applications (Liu et al., 2006).
7. Designing Single-Molecule and Single-Chain Magnets
- Compounds like N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide have been used to create anionic metalloligands, which in turn are used to synthesize tetranuclear complexes with potential applications in magnetism (Costes et al., 2010).
将来の方向性
The field of 1,2,3-triazole chemistry is a vibrant area of research, with new synthetic methods and applications being developed. Given the versatility of these compounds, “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide” could potentially be used in a variety of contexts, including medicinal chemistry, materials science, and more .
作用機序
Target of Action
Compounds containing imidazole and triazole rings, which are present in this compound, are known to interact with a variety of biological targets . For instance, imidazole derivatives have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds containing imidazole and triazole rings are known to interact with their targets in various ways, leading to a range of biological effects . For example, some imidazole derivatives inhibit the growth of bacteria by interfering with protein synthesis or DNA replication .
Biochemical Pathways
Imidazole and triazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Compounds containing imidazole and triazole rings generally exhibit good absorption and distribution profiles, and they are metabolized by various enzymatic processes .
Result of Action
Imidazole and triazole derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of compounds containing imidazole and triazole rings .
特性
IUPAC Name |
2-phenoxy-N-[2-(triazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-11(19-12-5-3-2-4-6-12)13(18)14-9-10-17-15-7-8-16-17/h2-8,11H,9-10H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWVSXRCFQSXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1N=CC=N1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2931831.png)
![8-methoxy-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2931833.png)
![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2931835.png)
![1-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2931836.png)
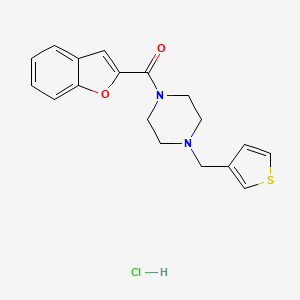
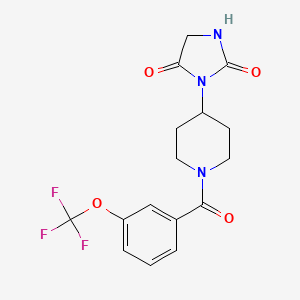
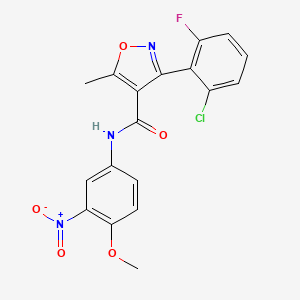
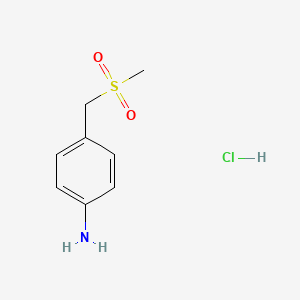

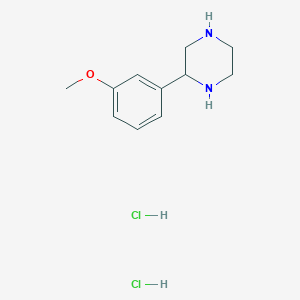

![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]prop-2-enamide](/img/structure/B2931849.png)
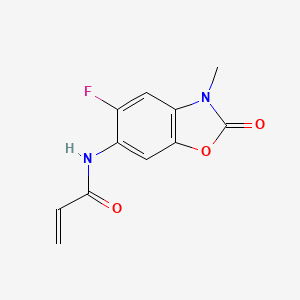
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2931853.png)